molecular formula C11H12N2O5S B7554575 1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid

1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B7554575
M. Wt: 284.29 g/mol
InChI Key: IBJMHSOOQSESOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is a compound that has been widely studied for its potential applications in scientific research. This compound is also known as SC-560 and is a selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.

Mechanism of Action

The mechanism of action of 1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid involves the inhibition of the COX-1 enzyme. COX-1 is responsible for the production of prostaglandins, which play a key role in regulating inflammation, pain, and other physiological processes. By inhibiting COX-1, this compound can reduce the production of prostaglandins and thus modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of COX-1. This inhibition can lead to a reduction in inflammation, pain, and other physiological processes that are regulated by prostaglandins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its selectivity for COX-1. This selectivity allows researchers to specifically target COX-1 and investigate its role in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid. One potential direction is the investigation of its effects on other physiological processes beyond inflammation and pain. Another potential direction is the development of more selective COX-1 inhibitors based on the structure of this compound. Additionally, the use of this compound in combination with other drugs or therapies may also be an area of future research.

Synthesis Methods

The synthesis of 1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid involves the reaction of 3-sulfamoylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield a white crystalline solid.

Scientific Research Applications

1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in scientific research. It is primarily used as a selective COX-1 inhibitor, which makes it a valuable tool for investigating the role of COX-1 in various physiological and pathological processes.

properties

IUPAC Name

1-[(3-sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c12-19(17,18)8-3-1-2-7(6-8)13-9(14)11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16)(H2,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJMHSOOQSESOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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